molecular formula C10H16N2O3S B3011696 {[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine CAS No. 347322-78-5

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine

Cat. No. B3011696
CAS RN: 347322-78-5
M. Wt: 244.31
InChI Key: AUSZDLKOZYWKIL-UHFFFAOYSA-N
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Description

“{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine” is a chemical compound with the CAS Number: 347322-78-5 and a linear formula of C10H16N2O3S . It is used in pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of “{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine” is represented by the linear formula C10H16N2O3S . The molecular weight of this compound is 244.31.

Scientific Research Applications

  • Metabolism Studies : A study investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. These findings indicate the presence of metabolic pathways operative in rats, involving deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).

  • Chemical Reactions with Amines : Research on the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines has been conducted. This research provides insights into the chemical behaviors of these compounds in different reaction environments (Blokhin et al., 1990).

  • Synthesis of Chemical Compounds : A study focused on the synthesis of N-diprotected, ring-substituted phenol O-sulfamates, illustrating the stability and utility of these compounds in multi-step synthesis. The use of 2,4-dimethoxybenzyl was noted for its efficiency in deprotection processes, highlighting its potential in synthetic chemistry (Reuillon et al., 2012).

  • Photodynamic Therapy for Cancer Treatment : The development and characterization of new zinc phthalocyanine derivatives, including 4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, have been studied for their potential in photodynamic therapy applications. These derivatives exhibit promising properties as photosensitizers for cancer treatment (Pişkin et al., 2020).

  • Enzyme Inhibitory and Computational Studies : A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential therapeutic applications for Alzheimer’s disease. The study also included computational docking studies to assess binding affinities (Abbasi et al., 2018).

Safety and Hazards

The safety data sheet suggests that in case of a leak, if safe, the leak should be stopped. In case of a fire, it should not be extinguished unless the leak can be stopped safely. The area should be evacuated, and all ignition sources should be eliminated if safe to do so .

properties

IUPAC Name

1-[(dimethylsulfamoylamino)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZDLKOZYWKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine

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